2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzofuro[3,2-d]pyrimidine core.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s benzofuro[3,2-d]pyrimidine core is of interest due to its potential biological activity. It can be used in studies to explore its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxypropyl group and the fluorophenyl acetamide moiety can confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H22FN3O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H22FN3O4S/c1-2-30-13-5-12-27-22(29)21-20(17-6-3-4-7-18(17)31-21)26-23(27)32-14-19(28)25-16-10-8-15(24)9-11-16/h3-4,6-11H,2,5,12-14H2,1H3,(H,25,28) |
InChI Key |
VCCYJIAMEPWPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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